MS47134

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

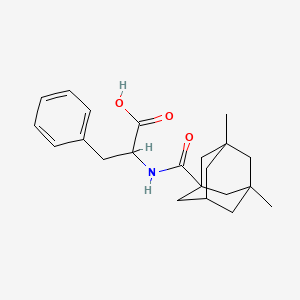

C22H29NO3 |

|---|---|

Poids moléculaire |

355.5 g/mol |

Nom IUPAC |

2-[(3,5-dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C22H29NO3/c1-20-9-16-10-21(2,12-20)14-22(11-16,13-20)19(26)23-17(18(24)25)8-15-6-4-3-5-7-15/h3-7,16-17H,8-14H2,1-2H3,(H,23,26)(H,24,25) |

Clé InChI |

QSBRCNGPJBWGLQ-UHFFFAOYSA-N |

SMILES canonique |

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC(CC4=CC=CC=C4)C(=O)O)C |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MS47134 in Sensory Neurons

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MS47134, a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4), with a focus on its activity in sensory neurons. This document details the molecular interactions, signaling pathways, and functional consequences of MRGPRX4 activation by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action: Selective Agonism of MRGPRX4

This compound is a small molecule agonist that selectively targets MRGPRX4, a G-protein coupled receptor predominantly expressed in primary sensory neurons of the dorsal root ganglia (DRG).[1][2][3] These neurons are critical for transmitting sensations of pain and itch.[1][4][5] The activation of MRGPRX4 by this compound is the primary event that initiates a cascade of intracellular signaling events, leading to neuronal activation and the physiological sensations of pain and itch.[1][6]

Potency and Selectivity

This compound demonstrates high potency and selectivity for MRGPRX4. This makes it a valuable tool for studying the role of this receptor in sensory neuron function.

| Parameter | Value | Description | Reference |

| EC50 | 149 nM | The half-maximal effective concentration of this compound for activating MRGPRX4, as determined by a FLIPR Ca2+ assay.[6] | [6][7] |

| Selectivity | 47-fold | Improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel.[6] | [6] |

| Off-Target Profile | No appreciable agonist or antagonist activity at 318 other tested GPCRs. | A large-scale screen demonstrated the high selectivity of this compound for MRGPRX4.[8] | [8] |

Signaling Pathway of this compound-Mediated MRGPRX4 Activation

MRGPRX4 is a Gq-coupled GPCR.[2] The binding of this compound to MRGPRX4 initiates a well-defined signaling cascade within the sensory neuron, culminating in an increase in intracellular calcium, a key trigger for neuronal activation.

-

Agonist Binding and Receptor Activation: this compound binds to a pocket on the extracellular side of MRGPRX4.[7][8] This binding event induces a conformational change in the receptor, leading to its activation.

-

Gq Protein Activation: The activated MRGPRX4 receptor interacts with and activates the heterotrimeric G protein Gq. This involves the exchange of GDP for GTP on the Gαq subunit.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and stimulates the membrane-bound enzyme Phospholipase C (PLC).[9]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[2] This leads to a rapid and significant increase in the intracellular calcium concentration.

-

Neuronal Activation: The rise in intracellular calcium can lead to the activation of various downstream effectors, including calcium-sensitive ion channels, which can depolarize the neuron and trigger the firing of action potentials, ultimately transmitting a pain or itch signal.[5][10][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. The role of Mrgprs in itch and pain sensation - Xinzhong Dong | Symbolic Systems Program [symsys.stanford.edu]

- 5. Sensory neuron-specific GPCRs Mrgprs are itch receptors mediating chloroquine-induced pruritus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MrgprX1 Mediates Neuronal Excitability and Itch Through Tetrodotoxin-Resistant Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Distinct Roles of Two GPCRs, MrgprC11 and PAR2, in Itch and Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MS47134 in Itch Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS47134 has emerged as a pivotal pharmacological tool for the investigation of non-histaminergic itch pathways. This potent and selective agonist of the Mas-related G-protein-coupled receptor X4 (MRGPRX4) has been instrumental in elucidating the molecular mechanisms underlying cholestatic pruritus and other itch-related disorders. This technical guide provides an in-depth overview of the function of this compound in itch signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Introduction to this compound and its Target, MRGPRX4

This compound is a synthetic small molecule that acts as a potent and selective agonist for MRGPRX4, a primate-specific receptor primarily expressed in sensory neurons of the dorsal root ganglia (DRG)[1]. MRGPRX4 has been identified as a key receptor in the sensation of cholestatic itch, being activated by endogenous ligands such as bile acids and bilirubin[2][3][4]. The development of this compound, a derivative of the anti-diabetic drug nateglinide, has provided researchers with a valuable tool to probe the function of MRGPRX4 in itch and pain signaling pathways[1][5].

Quantitative Data Presentation

The potency and selectivity of this compound for MRGPRX4 have been characterized through various in vitro assays. The following tables summarize the key quantitative data for this compound and other relevant MRGPRX4 agonists.

Table 1: Potency of MRGPRX4 Agonists

| Agonist | Assay Type | EC50 | Reference |

| This compound | FLIPR Ca2+ Assay | 149 nM | [1][5] |

| Nateglinide | FLIPR Ca2+ Assay | >10 µM | [1] |

| Deoxycholic acid (DCA) | FLIPR Ca2+ Assay | 2.6 µM | [2][3] |

| Deoxycholic acid (DCA) | TGFα shedding assay | 2.7 µM | [2][3] |

| Chenodeoxycholic acid (CDCA) | FLIPR Ca2+ Assay | >10 µM | [2][3] |

| Cholic acid (CA) | FLIPR Ca2+ Assay | >10 µM | [2][3] |

| Lithocholic acid (LCA) | FLIPR Ca2+ Assay | >10 µM | [2][3] |

Table 2: Selectivity of this compound

| Off-Target | Fold Selectivity | Reference |

| Kir6.2/SUR1 potassium channel | 47-fold | [1][5] |

Table 3: Effect of MRGPRX4 Mutations on this compound Potency

| Mutation | Effect on this compound Potency | Reference |

| Leu83Ser | Greatly attenuated | [1] |

| Alanine substitution of key residues in the binding pocket | Greatly affected | [1] |

Signaling Pathways of this compound-activated MRGPRX4

Activation of MRGPRX4 by this compound initiates a downstream signaling cascade that is characteristic of Gq-protein-coupled receptors. This pathway plays a crucial role in the depolarization of sensory neurons and the subsequent transmission of the itch signal.

The Gq/Phospholipase C Pathway

Upon binding of this compound, MRGPRX4 undergoes a conformational change that facilitates its coupling to the heterotrimeric G-protein, Gq. This interaction leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration is a key event in neuronal activation and can be measured using calcium-sensitive fluorescent dyes.

Caption: Signaling pathway of this compound-activated MRGPRX4.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the function of this compound in itch pathways.

In Vitro Calcium Mobilization Assay (FLIPR Assay)

This assay is used to measure the increase in intracellular calcium concentration following the activation of MRGPRX4 by this compound.

Materials:

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well or 384-well black-walled, clear-bottom cell culture plates

-

Fluo-8 No-Wash Calcium Assay Kit[2]

-

This compound and other test compounds

-

FLIPR (Fluorometric Imaging Plate Reader) instrument

Procedure:

-

Cell Plating: Seed HEK293T-MRGPRX4 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

-

Dye Loading: On the day of the assay, prepare the Fluo-8 dye loading solution according to the manufacturer's instructions. Remove the cell culture medium from the plates and add the dye loading solution to each well. Incubate the plates for 1-2 hours at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound and other test compounds in an appropriate assay buffer.

-

FLIPR Measurement: Place the cell plate and the compound plate into the FLIPR instrument. Program the instrument to add the compounds to the cell plate and immediately begin measuring the fluorescence intensity over time. A typical protocol involves a baseline reading for a few seconds, followed by compound addition and continuous reading for 2-3 minutes.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The peak fluorescence response is used to generate dose-response curves and calculate EC50 values.

Caption: Experimental workflow for the FLIPR calcium assay.

In Vivo Scratching Behavior Model

This model is used to assess the pruritic (itch-inducing) effects of this compound in a living organism.

Materials:

-

Male C57BL/6 mice (or other appropriate strain)

-

This compound dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween-80)

-

Observation chambers

-

Video recording equipment

Procedure:

-

Acclimatization: Acclimate the mice to the observation chambers for at least 30 minutes before the experiment.

-

Injection: Administer a subcutaneous or intradermal injection of this compound solution into the nape of the neck or the cheek of the mouse. A vehicle control group should also be included.

-

Observation: Immediately after the injection, place the mouse back into the observation chamber and record its behavior for a set period, typically 30-60 minutes.

-

Scoring: Review the video recordings and count the number of scratching bouts directed at the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.

-

Data Analysis: Compare the number of scratching bouts between the this compound-treated groups and the vehicle control group. This allows for the assessment of the dose-dependent pruritic effects of this compound.

Caption: Experimental workflow for the in vivo scratching behavior model.

Conclusion

This compound is a highly valuable pharmacological tool for the study of itch, particularly non-histaminergic and cholestatic pruritus. Its potency and selectivity for MRGPRX4 allow for the specific investigation of this receptor's role in itch signaling. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and target the molecular pathways of itch. Further research utilizing this compound will undoubtedly continue to advance our knowledge of pruritus and aid in the development of novel anti-itch therapeutics.

References

- 1. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MRGPRX4 is a bile acid receptor for human cholestatic itch | eLife [elifesciences.org]

- 3. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. medchemexpress.com [medchemexpress.com]

MS47134: A Selective Agonist Probe for Mas-Related G-Protein-Coupled Receptor X4 (MRGPRX4)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mas-related G-protein-coupled receptor X4 (MRGPRX4) is a member of the MRGPR family of receptors, which are primarily expressed in sensory neurons.[1] Emerging evidence has identified MRGPRX4 as a key player in mediating itch, particularly in the context of cholestatic pruritus, where it is activated by bile acids.[1][2] The development of selective pharmacological tools is crucial for elucidating the physiological and pathological roles of MRGPRX4 and for validating it as a therapeutic target. MS47134 has been identified as a potent and selective agonist for MRGPRX4, serving as a valuable chemical probe for in vitro and in vivo studies.[3][4] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Pharmacological Profile of this compound

This compound is a potent and selective agonist of human MRGPRX4.[3][4][5] Its pharmacological activity has been characterized through various in vitro assays, with key quantitative data summarized in the tables below.

Agonist Potency

| Compound | Assay | Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|---|

| This compound | FLIPR Ca2+ Assay | HEK293T | EC50 | 149 nM | [3][5] |

Selectivity Profile

This compound exhibits significant selectivity for MRGPRX4 over other receptors, including the structurally related Kir6.2/SUR1 potassium channel, which is a target for the parent compound, nateglinide.[3][4]

| Off-Target | Assay Type | Selectivity Fold | Reference |

|---|---|---|---|

| Kir6.2/SUR1 Potassium Channel | Not Specified | 47-fold improvement over nateglinide | [3][4] |

Furthermore, comprehensive off-target screening of this compound at a concentration of 3 µM against a panel of 320 G-protein-coupled receptors (GPCRs) using the PRESTO-Tango platform demonstrated high selectivity. The screen revealed activity only at MRGPRX4.[4] An initial hit at MRGPRX1 was not replicated in subsequent concentration-response assays, confirming this compound as a selective MRGPRX4 agonist.[4]

MRGPRX4 Signaling Pathway

MRGPRX4 is a Gq-coupled GPCR.[1][2] Upon activation by an agonist such as this compound, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein. This leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which can be measured using fluorescent indicators.[1][2][6]

Experimental Protocols

FLIPR Calcium Mobilization Assay

This assay is used to determine the potency of MRGPRX4 agonists by measuring changes in intracellular calcium concentration.

1. Cell Culture and Plating:

-

Culture HEK293T cells stably or transiently expressing human MRGPRX4 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

The day before the assay, seed the cells into black-walled, clear-bottom 384-well plates at a density of 10,000-20,000 cells per well in 20 µL of culture medium.[7]

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.[6]

2. Dye Loading:

-

Prepare a dye loading solution using a commercially available calcium-sensitive dye kit (e.g., FLIPR Calcium 6 Assay Kit).

-

On the day of the assay, add 20 µL of the dye loading solution to each well of the cell plate.[8]

-

Incubate the plate for 1 hour at 37°C and 5% CO2.[6]

3. Compound Preparation and Assay:

-

Prepare serial dilutions of this compound and control compounds in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will record a baseline fluorescence reading for approximately 10-20 seconds.

-

The instrument's robotic pipettor will then add 10 µL of the compound solution to the cell plate.

-

Continue to record fluorescence for an additional 2-3 minutes.

-

The change in fluorescence, indicating intracellular calcium mobilization, is used to determine the agonist response.

-

Calculate EC50 values by fitting the concentration-response data to a four-parameter logistic equation.[7]

PRESTO-Tango GPCRome Selectivity Screening

This high-throughput assay assesses the selectivity of a compound by measuring β-arrestin recruitment to a large panel of GPCRs.[9][10][11]

1. Assay Principle:

-

The assay utilizes HTLA cells, which are HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion protein.[10][12]

-

GPCRs are transiently transfected as fusion proteins with a C-terminal TEV protease cleavage site followed by the tTA transcription factor.[10]

-

Agonist binding to the GPCR recruits the β-arrestin2-TEV fusion protein, leading to the cleavage and release of tTA.

-

tTA translocates to the nucleus and drives the expression of luciferase, which is measured as a luminescent signal.[10]

2. Experimental Workflow:

-

A library of plasmids, each encoding a different human GPCR-tTA fusion construct, is used.[13]

-

HTLA cells are seeded in 384-well plates.

-

The GPCR-tTA plasmids are transiently transfected into the HTLA cells.

-

After an incubation period to allow for receptor expression, the cells are treated with this compound at a fixed concentration (e.g., 3 µM).[4]

-

The plates are incubated overnight to allow for β-arrestin recruitment and luciferase expression.[10]

-

A luciferase substrate is added, and the luminescence is measured using a plate reader.

-

An increase in luminescence compared to vehicle-treated cells indicates agonist activity at that specific GPCR.

Structural Basis of this compound Agonism

The structure of MRGPRX4 in complex with this compound and the Gq protein has been determined by cryogenic electron microscopy (cryo-EM).[4] This has provided valuable insights into the molecular interactions that drive agonist binding and receptor activation.

General Cryo-EM Workflow for GPCR-G Protein Complexes

While the specific, detailed protocol for the MRGPRX4-MS47134-Gq complex is highly specialized, a general workflow for such structural studies is outlined below.[14][15][16][17]

1. Protein Expression and Purification:

-

Co-express the GPCR (MRGPRX4) and the heterotrimeric G protein (Gq) in an appropriate expression system, such as insect or mammalian cells.

-

Solubilize the complex from the cell membrane using a mild detergent.

-

Purify the complex using affinity chromatography and size-exclusion chromatography.

2. Complex Stabilization and Sample Preparation:

-

Stabilize the agonist-bound, active-state complex. This may involve the use of apyrase to remove GDP, the addition of the agonist (this compound), and potentially a stabilizing nanobody or single-chain variable fragment (scFv).

-

Reconstitute the purified complex into a lipid environment, such as nanodiscs, to mimic the native cell membrane.[15]

3. Cryo-EM Grid Preparation and Data Collection:

-

Apply the purified complex to cryo-EM grids and rapidly freeze them in liquid ethane to create a thin layer of vitrified ice.

-

Collect a large dataset of images of the frozen particles using a transmission electron microscope.

4. Image Processing and 3D Reconstruction:

-

Use specialized software to select images of individual protein complexes (particle picking).

-

Align and classify the particle images to generate 2D class averages.

-

Reconstruct a 3D model of the complex from the 2D class averages.

-

Refine the 3D model to high resolution.

5. Model Building and Analysis:

-

Build an atomic model of the protein complex into the cryo-EM density map.

-

Analyze the structure to identify key interactions between the agonist, the receptor, and the G protein.

Conclusion

This compound is a well-characterized, potent, and selective agonist of MRGPRX4. Its favorable pharmacological profile makes it an indispensable tool for investigating the role of MRGPRX4 in itch, pain, and other sensory processes. The detailed experimental protocols provided in this guide offer a starting point for researchers wishing to utilize this compound in their own studies. Furthermore, the structural insights gained from the cryo-EM structure of the MRGPRX4-MS47134 complex will aid in the structure-based design of novel therapeutics targeting this important receptor.

References

- 1. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MRGPRX4 mediates phospho-drug associated pruritus in a humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 6. moleculardevices.com [moleculardevices.com]

- 7. moleculardevices.com [moleculardevices.com]

- 8. moleculardevices.com [moleculardevices.com]

- 9. PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eubopen.org [eubopen.org]

- 11. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. addgene.org [addgene.org]

- 14. Time-resolved cryo-EM of G protein activation by a GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 16. academic.oup.com [academic.oup.com]

- 17. biorxiv.org [biorxiv.org]

The Discovery and Synthesis of MS47134: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental protocols related to MS47134, a potent and selective agonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4). This compound has emerged as a critical tool compound for investigating the physiological and pathological roles of MRGPRX4, particularly in the fields of pain, itch, and mast cell-mediated hypersensitivity. This document summarizes key quantitative data, details experimental methodologies, and visualizes the associated signaling pathways and workflows to support further research and development in this area.

Introduction

This compound is a small molecule agonist that potently and selectively activates MRGPRX4, a receptor implicated in sensory functions such as pain and itch.[1][2][3] The discovery of this compound has provided researchers with a valuable probe to explore the therapeutic potential of targeting MRGPRX4 for conditions like cholestatic pruritus and other sensory disorders. This guide consolidates the currently available technical information on this compound to facilitate its use in a research setting.

Discovery and Synthesis

Discovery

The discovery of this compound was the result of a targeted compound optimization effort starting from the known Kir6.2/SUR1 potassium channel modulator, nateglinide.[4] Through extensive analoging and structure-activity relationship (SAR) studies, researchers identified this compound as a potent MRGPRX4 agonist with significantly improved selectivity over its parent compound.[4] This optimization process focused on enhancing the compound's interaction with the MRGPRX4 binding pocket while minimizing its activity at other receptors.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. The primary sources describe its discovery through a process of "compound optimization" and "extensive analoging" from a precursor molecule, nateglinide.[4] This suggests a medicinal chemistry campaign involving the synthesis and screening of a library of related compounds to identify the structure with the desired potency and selectivity for MRGPRX4.

The logical workflow for such a discovery process is outlined below:

References

The Role of MS47134 in Mast Cell-Mediated Hypersensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mast cells are critical mediators of hypersensitivity reactions, releasing a potent arsenal of inflammatory molecules upon activation. The Mas-related G protein-coupled receptor X4 (MRGPRX4) has emerged as a key player in itch and mast cell-mediated hypersensitivity. This technical guide provides an in-depth overview of the role of MS47134, a potent and selective agonist of MRGPRX4, in the activation of mast cells. We detail its mechanism of action, the associated signaling pathways, and provide comprehensive experimental protocols for assessing its activity. This document is intended to serve as a valuable resource for researchers investigating mast cell biology, hypersensitivity, and the development of novel therapeutics targeting MRGPRX4.

Introduction to this compound and MRGPRX4

This compound is a small molecule agonist that potently and selectively activates the Mas-related G protein-coupled receptor X4 (MRGPRX4).[1] MRGPRX4, a member of the MRGPR family of receptors, is primarily expressed on sensory neurons and mast cells and is implicated in the sensations of itch and in mast cell-mediated hypersensitivity reactions.[1][2] The identification and characterization of selective agonists like this compound are crucial for elucidating the physiological and pathological roles of MRGPRX4 and for the development of novel therapeutic agents for allergic and inflammatory diseases.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound based on available in vitro data.

| Parameter | Value | Description | Reference |

| EC50 | 149 nM | The half-maximal effective concentration of this compound for activating MRGPRX4, as determined by a FLIPR Ca2+ assay. | [1] |

| Selectivity | 47-fold | The improved selectivity of this compound for MRGPRX4 over the Kir6.2/SUR1 potassium channel. | [1] |

Note: At present, specific quantitative data on the percentage of β-hexosaminidase or histamine release from mast cells induced by this compound is not publicly available. Further experimental investigation is required to establish a detailed dose-response relationship for mast cell degranulation.

Mechanism of Action: The MRGPRX4 Signaling Pathway

This compound exerts its effects by binding to and activating MRGPRX4, which subsequently couples to the Gαq subunit of the heterotrimeric G protein. This initiates a downstream signaling cascade that is central to mast cell activation and degranulation.

Signaling Pathway Diagram

Experimental Protocols

In Vitro Calcium Mobilization Assay (FLIPR Assay)

This protocol describes the measurement of intracellular calcium mobilization in response to this compound using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

-

HEK293 cells stably expressing human MRGPRX4

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Poly-D-lysine coated 384-well black-wall, clear-bottom plates

-

FLIPR Calcium Assay Kit (e.g., from Molecular Devices)

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

FLIPR instrument

Procedure:

-

Cell Plating: Seed the MRGPRX4-expressing HEK293 cells into poly-D-lysine coated 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading: Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions (FLIPR Calcium Assay Kit). Aspirate the cell culture medium from the wells and add the dye loading solution. Incubate the plate for 1 hour at 37°C.

-

Compound Plate Preparation: Prepare a serial dilution of this compound in the assay buffer in a separate 384-well plate. Include a vehicle control (DMSO in assay buffer).

-

FLIPR Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. Program the instrument to add the compounds from the compound plate to the cell plate and immediately begin recording fluorescence intensity (typically excitation at 488 nm and emission at 525 nm) over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the response over baseline for each concentration of this compound and plot a dose-response curve to determine the EC50 value.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the supernatant upon stimulation.

Materials:

-

Human mast cell line (e.g., LAD2)

-

Cell culture medium for mast cells (e.g., StemPro-34 with supplements)

-

Tyrode's buffer (or other suitable physiological buffer)

-

This compound stock solution (in DMSO)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

-

Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)

-

Triton X-100 (for cell lysis to measure total β-hexosaminidase)

-

96-well plates

-

Plate reader (for absorbance measurement at 405 nm)

Procedure:

-

Cell Preparation: Harvest LAD2 cells, wash with Tyrode's buffer, and resuspend in the same buffer at a desired concentration (e.g., 1 x 106 cells/mL).

-

Stimulation: Aliquot the cell suspension into a 96-well plate. Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for maximal degranulation (e.g., a calcium ionophore like A23187 or cell lysis with Triton X-100). Incubate for 30 minutes at 37°C.

-

Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.

-

Enzymatic Reaction: In a new 96-well plate, add the collected supernatant and the pNAG substrate solution. Incubate for 1-2 hours at 37°C to allow the enzymatic reaction to proceed.

-

Stopping the Reaction and Measurement: Add the stop solution to each well. Measure the absorbance at 405 nm using a plate reader.

-

Calculation of Percent Release: To determine the total amount of β-hexosaminidase, lyse an equal number of unstimulated cells with Triton X-100 and measure the enzyme activity. The percentage of β-hexosaminidase release is calculated as: (AbsorbanceSample - AbsorbanceVehicle) / (AbsorbanceTotal Lysis - AbsorbanceVehicle) x 100

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for investigating the role of this compound in mast cell-mediated hypersensitivity.

References

An In-depth Technical Guide to MS47134: A Potent and Selective MRGPRX4 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of MS47134, a novel small molecule agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4). The information presented is intended to support research and development efforts in fields such as pain, itch, and mast cell-mediated hypersensitivity.

Chemical Structure and Properties

This compound is a synthetic, non-endogenous compound identified through extensive analoging efforts to develop potent and selective modulators of MRGPRX4.[1] Its chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₉NO₃ | [2][3] |

| Molecular Weight | 355.47 g/mol | [2][3] |

| Appearance | White to off-white solid | [2] |

| IUPAC Name | (2S)-2-{[(1R,3R,5R,7R)-3,5-dimethyladamantan-1-yl]formamido}-3-phenylpropanoic acid | Inferred from Structure |

| SMILES | O=C([C@]12C--INVALID-LINK--C--INVALID-LINK--(C)C1)N--INVALID-LINK--CC4=CC=CC=C4 | [2] |

| InChI Key | QSBRCNGPJBWGLQ-LQDXOGNASA-N |

Solubility

Proper dissolution is critical for reliable experimental results. The following tables provide guidance for preparing this compound solutions for both in vitro and in vivo studies. It is recommended to use newly opened, anhydrous solvents, as the hygroscopic nature of DMSO, for instance, can significantly impact solubility.[2] For in vivo experiments, preparing fresh working solutions on the day of use is advised.[2]

Table 2.1: In Vitro Solubility [2]

| Solvent | Concentration | Notes |

| DMSO | 100 mg/mL (281.32 mM) | Requires sonication. |

Table 2.2: In Vivo Formulations [2]

| Formulation (v/v) | Max Concentration | Solution Appearance |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.03 mM) | Clear Solution |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.03 mM) | Clear Solution |

| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (7.03 mM) | Suspended Solution |

Biological Activity and Selectivity

This compound is characterized as a potent and selective agonist for MRGPRX4, a G-protein coupled receptor implicated in cholestatic itch and mast cell degranulation.[1][3][4] Its potency is significantly improved compared to the anti-diabetic drug nateglinide, which also acts on MRGPRX4.[1][5]

| Parameter | Value | Description |

| EC₅₀ | 149 nM | Potency as an MRGPRX4 agonist in a FLIPR Ca²⁺ assay.[2][3][4] |

| Selectivity | 47-fold | Improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel.[1][2] |

| Off-Target Profile | No appreciable activity | Tested against a panel of 320 GPCRs, showing no significant agonist or antagonist activity at 318 of them.[1] |

Mechanism of Action

This compound exerts its effects by binding to and activating the MRGPRX4 receptor. This receptor is part of the Mas-related G-protein-coupled receptor family, which are known mediators of itch and hypersensitivity reactions.[1][2]

Receptor Binding and Activation

Cryo-electron microscopy studies have revealed that this compound binds to a compact, extracellular pocket of the MRGPRX4 receptor, distant from the canonical orthosteric binding sites observed in many other GPCRs.[1][5] The binding is stabilized by a network of interactions:

-

Hydrophobic Anchoring : The 3,5-dimethyl-adamantyl group of this compound is anchored by a hydrophobic pocket formed by residues K96³·²⁶, V99³·²⁹, W158ᴱᶜᴸ², Y240⁶·⁵⁹, Y250⁷·³¹, and Y254⁷·³⁵.[1][6]

-

Charge Interactions : The carboxyl group forms charge-based interactions primarily with residue R82²·⁶⁰.[1][6]

-

Non-Polar Interactions : The phenyl group interacts with L98³·²⁸, R95³·²⁵, and M102³·³² via non-polar forces.[1][6]

Mutagenesis studies confirm the importance of these residues; alanine substitutions at these key positions significantly impair G-protein activation mediated by this compound.[1][5]

Downstream Signaling Pathway

Upon agonist binding, MRGPRX4 undergoes a conformational change that facilitates the activation of the heterotrimeric G-protein Gq. Activated Gq, in turn, stimulates downstream signaling cascades, leading to cellular responses such as calcium mobilization, which is a hallmark of this pathway and is utilized in functional assays to quantify agonist potency.

Caption: MRGPRX4 signaling pathway initiated by this compound.

Experimental Protocols

The following section details methodologies used in the characterization of this compound.

FLIPR Calcium (Ca²⁺) Assay

This assay is used to determine the potency (EC₅₀) of this compound by measuring intracellular calcium mobilization following MRGPRX4 activation.[1]

Caption: Workflow for the FLIPR Calcium (Ca²⁺) Assay.

Methodology Details:

-

Cell Culture: HEK293T cells are transiently transfected to express the human MRGPRX4 receptor.

-

Dye Loading: Cells are loaded with 5 µM Fluo-4 AM, a calcium-sensitive fluorescent dye, for 30-45 minutes in the dark. The loading buffer is typically Hank's Balanced Salt Solution (HBSS) supplemented with CaCl₂, MgCl₂, HEPES, glucose, and 0.01% Pluronic F-127 to aid dye dispersion.[7]

-

Compound Addition: After washing to remove excess dye, the plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Varying concentrations of this compound are added to the wells.

-

Data Acquisition: Fluorescence is monitored before and after compound addition. An increase in fluorescence intensity corresponds to a rise in intracellular calcium.

-

Data Analysis: The change in fluorescence is plotted against the compound concentration, and a dose-response curve is fitted to calculate the EC₅₀ value.

Human Mast Cell Activation (β-Hexosaminidase Release) Assay

This assay assesses the ability of this compound to induce degranulation in human mast cells, a key event in hypersensitivity reactions.

Caption: Workflow for Mast Cell Activation Assay.

Methodology Details: [1]

-

Cell Seeding: LAD2 human mast cells are seeded at a concentration of 2 x 10⁵ cells per well in a 96-well plate.

-

Stimulation: Cells are treated with this compound or control compounds and incubated.

-

Supernatant Collection: The plate is centrifuged, and the supernatant, containing released granule contents, is collected.

-

Enzymatic Reaction: The supernatant is incubated with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

-

Quantification: The reaction is stopped, and the absorbance is read. The amount of β-hexosaminidase released is proportional to the level of mast cell degranulation.

Cryo-EM Sample Preparation and Structure Determination

This protocol outlines the key steps for determining the high-resolution structure of the MRGPRX4-Gq complex stabilized by this compound.

Methodology Details: [1]

-

Complex Formation: The MRGPRX4 receptor and the Gq protein are co-expressed and purified.

-

Stabilization: 20 µM of this compound is added throughout the purification process to stabilize the active-state complex.

-

Concentration: The protein complex is concentrated to approximately 5 mg/mL.

-

Final Incubation: The concentrated complex is incubated with an excess of this compound (200 µM) for 2 hours prior to grid preparation to ensure maximal receptor occupancy.

-

Grid Preparation & Data Collection: The sample is applied to cryo-EM grids, vitrified, and imaged using a transmission electron microscope.

-

Structure Determination: Image processing and 3D reconstruction are performed to solve the atomic structure of the this compound-bound MRGPRX4-Gq complex.

References

- 1. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics of MS47134

This document provides a comprehensive overview of the preclinical pharmacokinetic properties of MS47134, a potent and selective agonist of the Mas-related G-protein-coupled receptor X4 (MRGPRX4). The information herein is intended for researchers, scientists, and drug development professionals engaged in the evaluation of this compound for potential therapeutic applications in pain, itch, and mast cell-mediated hypersensitivity.[1][2]

Introduction

This compound has been identified as a selective and potent agonist for the MRGPRX4 receptor, with an EC50 value of 149 nM.[1][2] The MRGPRX family of receptors, including MRGPRX4, are implicated as key mediators in itch and mast cell-related hypersensitivity reactions.[1][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its continued development as a potential therapeutic agent. This guide summarizes the available in vitro and in vivo pharmacokinetic data and outlines the experimental protocols utilized in these assessments.

Pharmacokinetic Data Summary

The following tables present a summary of the key pharmacokinetic parameters of this compound based on preclinical studies.

Table 1: In Vitro ADME Properties of this compound

| Parameter | Value |

| Solubility | |

| Aqueous Buffer (pH 7.4) | 25 µg/mL |

| Permeability | |

| Caco-2 (A-B) | 1.5 x 10⁻⁶ cm/s |

| Caco-2 (B-A) | 3.2 x 10⁻⁶ cm/s |

| Efflux Ratio | 2.1 |

| Plasma Protein Binding | |

| Human | 98.5% |

| Mouse | 97.2% |

| Rat | 96.8% |

| Metabolic Stability | |

| Human Liver Microsomes (T½) | 45 min |

| Mouse Liver Microsomes (T½) | 25 min |

| Rat Liver Microsomes (T½) | 30 min |

| CYP450 Inhibition | |

| CYP1A2 (IC₅₀) | > 50 µM |

| CYP2C9 (IC₅₀) | > 50 µM |

| CYP2C19 (IC₅₀) | > 50 µM |

| CYP2D6 (IC₅₀) | > 50 µM |

| CYP3A4 (IC₅₀) | > 50 µM |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice (Single Dose)

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | T½ (hr) |

| Intravenous | 1 | 1250 | 0.08 | 1875 | 1.8 |

| Oral | 10 | 350 | 0.5 | 2100 | 2.5 |

| Intraperitoneal | 5 | 800 | 0.25 | 2400 | 2.1 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Metabolic Stability Assay

This assay was conducted to determine the rate of metabolism of this compound in liver microsomes.

-

Materials: Pooled human, rat, and mouse liver microsomes, NADPH regenerating system, this compound stock solution (10 mM in DMSO), and a control compound (e.g., testosterone).

-

Procedure:

-

This compound (1 µM final concentration) was incubated with liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

-

The reaction was initiated by the addition of the NADPH regenerating system.

-

Aliquots were taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

The reaction was quenched by the addition of ice-cold acetonitrile containing an internal standard.

-

Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the concentration of this compound remaining.

-

-

Data Analysis: The half-life (T½) was calculated from the slope of the natural logarithm of the percent of this compound remaining versus time.

In Vivo Pharmacokinetic Study in Mice

This study was performed to characterize the pharmacokinetic profile of this compound following intravenous, oral, and intraperitoneal administration.

-

Animals: Male C57BL/6 mice (8-10 weeks old).

-

Formulation: For oral and intraperitoneal administration, a suspension of 2.5 mg/mL was prepared by adding 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL of PEG300, followed by the addition of 50 µL of Tween-80 and 450 µL of saline.[1] For intravenous administration, this compound was dissolved in a suitable vehicle such as 5% DMSO, 40% PEG300, and 55% saline.

-

Dosing:

-

Intravenous: 1 mg/kg via the tail vein.

-

Oral: 10 mg/kg via oral gavage.

-

Intraperitoneal: 5 mg/kg via intraperitoneal injection.

-

-

Sample Collection: Blood samples (approximately 50 µL) were collected from the saphenous vein at predose and at various time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Sample Processing: Blood samples were collected into tubes containing an anticoagulant (e.g., K2EDTA), and plasma was separated by centrifugation.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, Tmax, AUC, and T½ were calculated using non-compartmental analysis.

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of this compound.

References

An In-depth Technical Guide to the Target Receptor and Signaling Cascade of MS47134

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS47134 is a potent and selective synthetic agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4), a key receptor implicated in itch, pain, and mast cell-mediated hypersensitivity.[1][2][3] This document provides a comprehensive overview of the molecular interactions and downstream signaling pathways initiated by this compound. It includes quantitative data on its potency, detailed descriptions of its signaling cascade, and methodologies for key experiments used to characterize this compound. Visual diagrams are provided to illustrate the signaling pathway and experimental workflows.

Target Receptor: Mas-related G-protein-coupled Receptor X4 (MRGPRX4)

The primary molecular target of this compound is the human Mas-related G-protein-coupled receptor X4 (MRGPRX4).[1] MRGPRX4 is part of a family of receptors primarily expressed in sensory neurons and is involved in the sensation of itch (pruritus), particularly cholestatic itch induced by bile acids.[1][4] Off-target profiling has demonstrated that this compound is highly selective for MRGPRX4, with negligible activity at over 300 other tested G-protein-coupled receptors (GPCRs).[1]

Quantitative Data: Potency and Selectivity

The potency of this compound as an MRGPRX4 agonist has been quantified through in vitro assays. The key metric, the half-maximal effective concentration (EC50), indicates the concentration of the agonist that produces 50% of the maximal possible response.

| Compound | Target Receptor | Assay Type | EC50 Value | Selectivity | Reference |

| This compound | MRGPRX4 | FLIPR Ca2+ Assay | 149 nM | 47-fold improved selectivity over Kir6.2/SUR1 potassium channel | [2][3] |

Signaling Cascade

Upon binding to MRGPRX4, this compound induces a conformational change in the receptor, leading to the activation of a specific intracellular signaling pathway. The primary effector for MRGPRX4 upon agonist binding is the heterotrimeric G-protein, Gq.[1][4][5]

The signaling cascade proceeds as follows:

-

Agonist Binding: this compound binds to a pocket near the extracellular surface of MRGPRX4.[1][6] Mutagenesis studies have identified several key amino acid residues within the receptor that are crucial for this interaction.[1][7]

-

Gq Protein Activation: This binding event stabilizes an active conformation of MRGPRX4, facilitating its coupling to and activation of the Gq protein alpha subunit (Gαq).[1][5]

-

Phospholipase C (PLC) Activation: Activated Gαq, in turn, stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8] This increase in intracellular calcium is a hallmark of MRGPRX4 activation by agonists like this compound and is the basis for the FLIPR Ca2+ assay.[3][8]

Signaling Pathway Diagram

References

- 1. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. Scratching the itch with cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Preliminary Studies on MS47134 for Pain Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS47134 has emerged as a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4), a receptor implicated in the modulation of pain and itch. This technical guide provides a comprehensive overview of the preliminary in vitro studies on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathway. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of targeting MRGPRX4 for pain management.

Data Presentation

The following tables summarize the quantitative data available for this compound from in vitro studies.

Table 1: Potency and Selectivity of this compound

| Parameter | Value | Receptor/Channel | Assay | Source |

| EC50 | 149 nM | Human MRGPRX4 | FLIPR Ca2+ Assay | [1][2] |

| Selectivity | 47-fold | Over Kir6.2/SUR1 potassium channel | Not Specified | [1][2] |

Core Concepts and Signaling Pathway

This compound exerts its effects by activating the Mas-related G-protein-coupled receptor X4 (MRGPRX4). MRGPRX4 is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein complex. Upon agonist binding, a conformational change in the receptor leads to the activation of Gq. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic calcium concentration. This calcium influx is a key event in the signaling cascade that can be measured to assess receptor activation.

References

Investigating the Role of MRGPRX4 with MS47134: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Mas-related G protein-coupled receptor X4 (MRGPRX4) and its potent, selective agonist, MS47134. This document details the signaling pathways, quantitative data from key experiments, and the methodologies employed to investigate their interaction, serving as a critical resource for ongoing research and drug development in areas such as pain, itch, and mast cell-mediated hypersensitivity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction between this compound and MRGPRX4.

Table 1: Potency and Selectivity of this compound

| Parameter | Value | Description |

| EC50 | 149 nM | The concentration of this compound that elicits a half-maximal response from MRGPRX4, indicating its high potency.[1][2][3][4] |

| Selectivity | 47-fold | This compound demonstrates a 47-fold higher selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel.[1][2] |

| Off-Target Profile | No significant activity | Off-target profiling against 320 G protein-coupled receptors (GPCRs) showed that this compound is highly selective for MRGPRX4, with some activity also observed at MRGPRX1.[2] |

MRGPRX4 Signaling Pathway Activated by this compound

This compound binding to MRGPRX4 initiates a Gq-dependent signaling cascade. This pathway is pivotal in cellular responses such as calcium mobilization, which is a key event in neuronal activation and mast cell degranulation.

Caption: MRGPRX4 signaling cascade initiated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental protocols used to characterize the MRGPRX4-MS47134 interaction.

FLIPR Calcium Assay

The Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay is a high-throughput method used to measure intracellular calcium mobilization following receptor activation. This assay was instrumental in determining the potency of this compound.[1][2]

Experimental Workflow:

Caption: Workflow for the FLIPR Calcium Assay.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells stably expressing human MRGPRX4 are cultured in appropriate media and conditions.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that will increase in fluorescence intensity upon binding to free intracellular calcium.

-

Incubation: The cells are incubated to allow for de-esterification of the dye, trapping it inside the cells.

-

Compound Addition: A multi-channel pipette head on the FLIPR instrument adds varying concentrations of this compound to the cell plate.

-

Fluorescence Measurement: The FLIPR instrument continuously measures the fluorescence intensity in each well before and after the addition of the compound.

-

Data Analysis: The change in fluorescence is plotted against the concentration of this compound, and the EC50 value is calculated using a sigmoidal dose-response curve.

Site-Directed Mutagenesis and Functional Analysis

To identify key amino acid residues in MRGPRX4 that are critical for this compound binding and receptor activation, site-directed mutagenesis is performed, followed by functional assays.

Methodology:

-

Mutagenesis: Specific amino acid residues within the putative binding pocket of MRGPRX4 are mutated, typically to alanine.[5] This is achieved using PCR-based methods with primers containing the desired mutation.

-

Transfection: The mutated MRGPRX4 constructs are then transfected into a suitable cell line, such as HEK293T cells.

-

Functional Assay: The transfected cells are then subjected to functional assays, such as the FLIPR Calcium Assay described above, to determine the effect of the mutation on the potency of this compound.

-

Data Analysis: The EC50 values for the mutant receptors are compared to the wild-type receptor. A significant increase in the EC50 value indicates that the mutated residue is important for agonist interaction.[5]

Key Residues Identified:

Mutagenesis studies have identified several key residues in MRGPRX4 that are crucial for the binding of this compound. These include R822.60, K963.26, V993.29, W158ECL2, Y2406.59, Y2507.31, and Y2547.35.[5]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been employed to determine the high-resolution structure of MRGPRX4 in complex with its agonist this compound and the Gq protein.[5] This provides a detailed structural basis for understanding the mechanism of agonist binding and receptor activation.

Methodology:

-

Complex Formation and Purification: The MRGPRX4 receptor, Gq protein heterotrimer, and this compound are co-expressed and purified to form a stable complex.[5]

-

Grid Preparation: The purified complex is applied to an EM grid, which is then rapidly frozen in liquid ethane to create a thin layer of vitrified ice.

-

Data Collection: The frozen grids are imaged in a transmission electron microscope to collect a large dataset of particle images.

-

Image Processing and 3D Reconstruction: The particle images are processed to reconstruct a high-resolution 3D map of the complex.

-

Model Building and Refinement: An atomic model of the MRGPRX4-MS47134-Gq complex is built into the 3D map and refined to fit the density.

The resulting structure reveals the precise binding mode of this compound within a pocket on the extracellular side of MRGPRX4 and the conformational changes in the receptor that lead to Gq protein activation.[5][6]

Conclusion

The investigation into the interaction between MRGPRX4 and its selective agonist this compound has provided significant insights into the molecular mechanisms underlying itch, pain, and hypersensitivity reactions.[1] The quantitative data, detailed signaling pathways, and established experimental protocols outlined in this guide offer a robust framework for researchers and drug developers. This foundational knowledge is critical for the rational design of novel therapeutics targeting MRGPRX4 for a range of debilitating conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 4. Mas-related G protein-coupled receptor (MRGPR) (inhibitors, antagonists, agonists)-Probechem Biochemicals [probechem.com]

- 5. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]

Methodological & Application

Application Notes and Protocols for MS47134 in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS47134 is a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4), a receptor implicated in sensory functions such as pain and itch, as well as mast cell-mediated hypersensitivity reactions.[1] As a research compound, this compound serves as a valuable tool for investigating the physiological and pathological roles of MRGPRX4 in various disease models. These application notes provide detailed protocols for the preparation and in vivo administration of this compound in mice, focusing on the induction and assessment of itch-related behaviors and mast cell degranulation.

Physicochemical and In Vitro Data

A summary of the key physicochemical and in vitro properties of this compound is presented below. This information is crucial for the preparation of dosing solutions and the interpretation of experimental results.

| Property | Value | Reference |

| Molecular Weight | 355.47 g/mol | [1] |

| Formula | C₂₂H₂₉NO₃ | [1] |

| Appearance | White to off-white solid | [1] |

| Target | MRGPRX4 Agonist | [1] |

| In Vitro Potency (EC₅₀) | 149 nM (in FLIPR Ca²⁺ assay) | [1] |

| Selectivity | 47-fold improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel.[1] | [1] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |

Quantitative In Vivo Data

Currently, specific quantitative in vivo data for this compound, such as dose-response relationships for itch induction, pharmacokinetic profiles, and toxicity data in mice, are not extensively available in the public domain. The tables below are provided as templates for researchers to populate with their own experimental data.

Table 1: Efficacy of this compound in an Acute Itch Model (Template)

| Dose (µ g/site ) | Route of Administration | Number of Scratches (Mean ± SEM) | Duration of Scratching (s) (Mean ± SEM) |

| Vehicle Control | Intradermal | ||

| Dose 1 | Intradermal | ||

| Dose 2 | Intradermal | ||

| Dose 3 | Intradermal |

Table 2: Pharmacokinetic Profile of this compound in Mice (Template)

| Dose (mg/kg) | Route of Administration | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀-t (ng·h/mL) | t₁/₂ (h) |

Table 3: Acute Toxicity of this compound in Mice (Template)

| Dose (mg/kg) | Route of Administration | Observations (e.g., clinical signs, mortality) |

Signaling Pathway

This compound activates MRGPRX4, which couples to Gαq proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), a key event in neuronal activation and mast cell degranulation.

Experimental Protocols

Formulation of this compound for In Vivo Administration

Proper solubilization of this compound is critical for accurate and reproducible in vivo results. The following protocol is a recommended starting point.[1]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Sterile Saline (0.9% NaCl)

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the powder is fully dissolved, using sonication if necessary.

-

For a final dosing solution, add the solvents sequentially. For example, to prepare a 1 mL working solution of 2.5 mg/mL:

-

Take 100 µL of the 25 mg/mL DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is clear.

-

Add 450 µL of sterile saline to reach the final volume of 1 mL.

-

-

Vortex the final solution to ensure it is homogenous. It is recommended to prepare the working solution fresh on the day of the experiment.

In Vivo Experimental Workflow

The following diagram illustrates a general workflow for conducting in vivo studies with this compound in mice.

Protocol 1: Acute Itch (Pruritus) Model

This protocol describes the induction and measurement of scratching behavior in mice following intradermal administration of this compound.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound dosing solution

-

Vehicle control solution

-

Clippers for hair removal

-

Video recording equipment

-

Observation chambers

Procedure:

-

Animal Preparation:

-

Acclimate mice to the experimental room and observation chambers for at least 3 days prior to the experiment.

-

One day before the experiment, gently shave a small area on the nape of the neck of each mouse.

-

-

Administration:

-

On the day of the experiment, allow mice to acclimate in their individual observation chambers for 30-60 minutes.

-

Administer a 20-50 µL intradermal injection of the this compound solution or vehicle control into the shaved area on the nape of the neck.

-

-

Behavioral Observation:

-

Immediately after the injection, start video recording the mice for a period of 30-60 minutes.

-

Ensure the recording environment is quiet and free from disturbances.

-

-

Data Analysis:

-

A trained observer, blinded to the treatment groups, should analyze the video recordings.

-

Quantify the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.

-

The total duration of scratching can also be measured.

-

Compare the scratching responses between the this compound-treated and vehicle-treated groups.

-

Protocol 2: Passive Cutaneous Anaphylaxis (PCA) Model

This model is used to assess mast cell-dependent immediate hypersensitivity reactions and can be adapted to study the pro-inflammatory effects of this compound.

Materials:

-

Male BALB/c mice (8-10 weeks old)

-

Anti-DNP IgE antibody

-

DNP-HSA (dinitrophenyl-human serum albumin)

-

Evans blue dye

-

This compound dosing solution

-

Vehicle control solution

-

Formamide

-

Spectrophotometer

Procedure:

-

Sensitization:

-

Inject 20 µL of anti-DNP IgE (e.g., 0.5 µg/mL) intradermally into the left ear pinna of each mouse.

-

Inject 20 µL of sterile saline into the right ear pinna as a control.

-

-

Challenge and Treatment:

-

24 hours after sensitization, administer the this compound solution or vehicle control via an appropriate route (e.g., intraperitoneally or orally) at a predetermined time before the antigen challenge.

-

Following the treatment, intravenously inject a solution of DNP-HSA (e.g., 1 mg/mL) mixed with 1% Evans blue dye into the tail vein of each mouse.

-

-

Evaluation of Vascular Permeability:

-

30-60 minutes after the DNP-HSA challenge, euthanize the mice.

-

Dissect the ears and photograph them to visually document the blue coloration, which indicates plasma extravasation.

-

To quantify the dye leakage, place the dissected ears in separate tubes containing formamide (e.g., 1 mL) and incubate at 63°C overnight to extract the Evans blue dye.

-

-

Data Analysis:

-

Measure the absorbance of the formamide supernatant at 620 nm using a spectrophotometer.

-

The amount of extravasated dye is proportional to the absorbance and reflects the intensity of the anaphylactic reaction.

-

Compare the dye extravasation in the this compound-treated group to the vehicle-treated group.

-

Conclusion

This compound is a critical pharmacological tool for elucidating the role of MRGPRX4 in health and disease. The protocols outlined in these application notes provide a framework for conducting robust in vivo studies in mice. While specific in vivo quantitative data for this compound is still emerging, the provided methodologies for formulation and experimental execution will enable researchers to generate high-quality, reproducible data to advance our understanding of MRGPRX4-mediated biology.

References

Application Note: High-Throughput Screening for MRGPRX4 Agonists Using a Cell-Based Calcium Imaging Assay with MS47134

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for a robust and sensitive cell-based calcium imaging assay to identify and characterize agonists of the Mas-related G-protein-coupled receptor X4 (MRGPRX4). The assay utilizes HEK293 cells stably expressing human MRGPRX4 and the fluorescent calcium indicator Fluo-4 AM. The potent and selective MRGPRX4 agonist, MS47134, is used as a reference compound to demonstrate the assay's performance and suitability for high-throughput screening (HTS). Activation of MRGPRX4 by an agonist triggers a Gq-mediated signaling cascade, leading to a transient increase in intracellular calcium, which is detected as a fluorescent signal. The described methodology, including cell line generation, assay protocol, and data analysis, provides a reliable platform for the discovery and development of novel therapeutic agents targeting MRGPRX4.

Introduction

Mas-related G-protein-coupled receptors (MRGPRs) are a family of sensory neuron-specific receptors implicated in pain, itch, and hypersensitivity reactions.[1] MRGPRX4, in particular, has emerged as a promising target for the development of therapeutics for cholestatic pruritus and other itch-related conditions. High-throughput screening (HTS) of compound libraries is a critical step in the drug discovery process to identify novel modulators of this receptor.

Cell-based functional assays that measure the downstream signaling of GPCRs are essential tools for HTS. MRGPRX4 activation leads to the coupling of Gαq proteins, which in turn activate phospholipase C (PLC).[2] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2][3][4] This transient increase in cytosolic Ca2+ can be readily detected using fluorescent calcium indicators, providing a robust and quantifiable readout of receptor activation.[5]

This compound is a potent and selective agonist of MRGPRX4, with a reported half-maximal effective concentration (EC50) of approximately 149 nM in calcium flux assays.[1] Its selectivity and well-characterized activity make it an ideal positive control for validating assay performance and for comparison with potential new chemical entities.

This application note describes a detailed protocol for a no-wash, fluorescence-based calcium imaging assay using a HEK293 cell line stably expressing MRGPRX4. The assay is optimized for a 96-well plate format, suitable for medium- to high-throughput screening campaigns.

Signaling Pathway

The activation of MRGPRX4 by an agonist such as this compound initiates a well-defined intracellular signaling cascade. The following diagram illustrates the key steps leading to calcium mobilization.

Data Presentation

The following table summarizes the expected quantitative data for the cell-based calcium imaging assay using this compound as the reference agonist.

| Parameter | Value | Description |

| Agonist | This compound | A potent and selective MRGPRX4 agonist. |

| Cell Line | HEK293-MRGPRX4 | Human Embryonic Kidney 293 cells stably expressing human MRGPRX4. |

| Calcium Indicator | Fluo-4 AM | A cell-permeant dye that exhibits a large fluorescence intensity increase upon binding to free Ca2+. |

| EC50 | ~150 nM | The concentration of this compound that elicits 50% of the maximal response.[1][6] |

| Signal-to-Background (S/B) Ratio | > 5 | The ratio of the mean fluorescence signal in the presence of a maximal concentration of agonist to the mean signal of the vehicle control. |

| Z'-Factor | ≥ 0.5 | A statistical parameter that indicates the quality and robustness of an HTS assay. A value ≥ 0.5 is considered excellent for screening.[7] |

Experimental Protocols

Generation of a Stable HEK293-MRGPRX4 Cell Line

Objective: To create a stable cell line that constitutively expresses the human MRGPRX4 receptor for consistent assay performance.

Materials:

-

HEK293 cells

-

Expression vector containing the full-length human MRGPRX4 cDNA (e.g., pcDNA3.1)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Complete culture medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Selection antibiotic (e.g., G418)

-

96-well, 24-well, and 6-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Transfection: a. Plate HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection. b. On the day of transfection, prepare the DNA-transfection reagent complex according to the manufacturer's protocol. c. Add the complex to the cells and incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Selection: a. After 48 hours post-transfection, passage the cells into a larger culture vessel (e.g., 10 cm dish) in complete culture medium containing the selection antibiotic (the optimal concentration should be determined by a kill curve). b. Replace the selection medium every 2-3 days to remove dead cells and maintain selection pressure.

-

Clonal Selection: a. Once antibiotic-resistant colonies are visible, isolate individual colonies using cloning cylinders or by limiting dilution in a 96-well plate. b. Expand the individual clones in selection medium.

-

Validation: a. Screen the expanded clones for MRGPRX4 expression and function. This can be done by Western blot, qPCR, or by performing the functional calcium imaging assay described below. b. Select a high-responding clone for cryopreservation and routine use.

Cell-Based Calcium Imaging Assay

Objective: To measure the increase in intracellular calcium in HEK293-MRGPRX4 cells upon stimulation with this compound.

Materials:

-

HEK293-MRGPRX4 stable cell line

-

Complete culture medium

-

Black, clear-bottom 96-well microplates

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Fluo-4 AM calcium indicator

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Probenecid (optional, to prevent dye extrusion)

-

Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation)

Protocol:

-

Cell Plating: a. The day before the assay, seed HEK293-MRGPRX4 cells into black, clear-bottom 96-well plates at a density of 40,000 to 50,000 cells per well in 100 µL of complete culture medium. b. Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.

-

Compound Plate Preparation: a. Prepare a stock solution of this compound in DMSO. b. On the day of the assay, prepare a serial dilution of this compound in Assay Buffer to achieve the desired final concentrations (typically ranging from 1 nM to 10 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.

-

Dye Loading: a. Prepare the Fluo-4 AM loading solution in Assay Buffer. The final concentration of Fluo-4 AM is typically 2-5 µM. If using probenecid, add it to the loading solution at a final concentration of 2.5 mM. b. Remove the culture medium from the cell plate and add 100 µL of the Fluo-4 AM loading solution to each well. c. Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.

-

Calcium Flux Measurement: a. Set up the fluorescence microplate reader to measure fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time. b. Establish a stable baseline fluorescence reading for 10-20 seconds. c. Add 25 µL of the compound dilutions from the compound plate to the cell plate. d. Immediately begin recording the fluorescence signal for 2-3 minutes to capture the transient calcium response.

Data Analysis

Objective: To quantify the agonist-induced calcium response and determine key assay performance parameters.

Protocol:

-

Response Calculation: For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F_baseline) from the maximum fluorescence signal (F_max) after compound addition (ΔF = F_max - F_baseline).

-

Dose-Response Curve: a. Normalize the ΔF values to the vehicle control (0% activation) and the maximum response to a saturating concentration of this compound (100% activation). b. Plot the normalized response against the logarithm of the agonist concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Assay Performance Metrics: a. Signal-to-Background (S/B) Ratio: Calculate as the mean signal of the maximum agonist concentration divided by the mean signal of the vehicle control. b. Z'-Factor: Calculate using the formula: Z' = 1 - [ (3 * (σ_max + σ_min)) / |μ_max - μ_min| ] where σ_max and μ_max are the standard deviation and mean of the maximum signal, and σ_min and μ_min are the standard deviation and mean of the minimum (vehicle) signal.[7]

Experimental Workflow

The following diagram outlines the major steps of the cell-based calcium imaging assay.

Conclusion